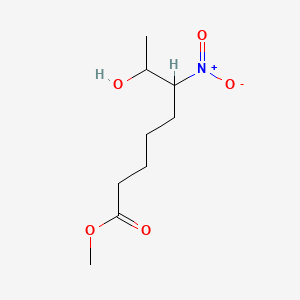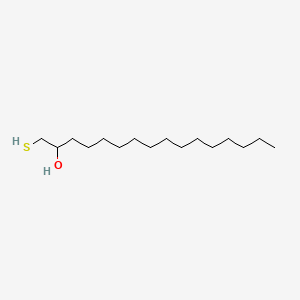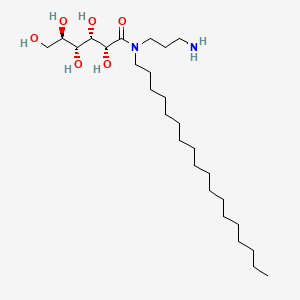
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: is a compound that belongs to the class of amides. It is synthesized by the reaction of octadecylamine with D-gluconic acid lactone, followed by the introduction of a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Octadecylamine: Octadecylamine is prepared by the hydrogenation of octadecanitrile in the presence of a catalyst such as Raney nickel.
Formation of D-Gluconic Acid Lactone: D-gluconic acid lactone is obtained by the oxidation of glucose using bromine water or other oxidizing agents.
Reaction with Octadecylamine: The octadecylamine is reacted with D-gluconic acid lactone to form N-octadecyl-D-gluconamide.
Introduction of 3-Aminopropyl Group: The final step involves the reaction of N-octadecyl-D-gluconamide with 3-aminopropylamine under controlled conditions to yield N-(3-Aminopropyl)-N-octadecyl-D-gluconamide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a stabilizer for emulsions in chemical formulations.
Biology:
- Employed in the preparation of liposomes for drug delivery systems.
- Used in the synthesis of biocompatible materials for tissue engineering.
Medicine:
- Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
- Explored as a component in antimicrobial formulations.
Industry:
- Utilized in the formulation of personal care products such as shampoos and conditioners.
- Used as an additive in lubricants to improve their performance.
Mechanism of Action
Molecular Targets and Pathways: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, enhancing the permeability of cell membranes. This interaction facilitates the delivery of drugs or other molecules into cells. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Another similar compound with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in drug delivery and industrial formulations.
Properties
CAS No. |
93840-51-8 |
|---|---|
Molecular Formula |
C27H56N2O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h23-26,30-34H,2-22,28H2,1H3/t23-,24-,25+,26-/m1/s1 |
InChI Key |
ZZUMLEXOVKUJEV-FXSWLTOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



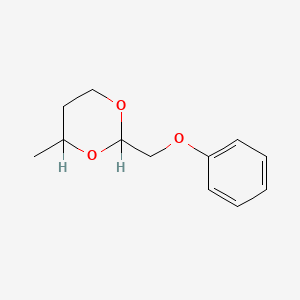


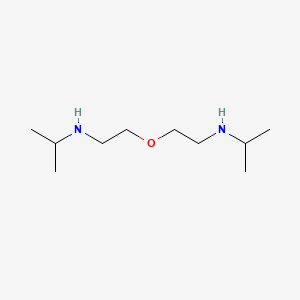

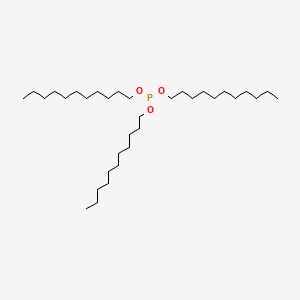


![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
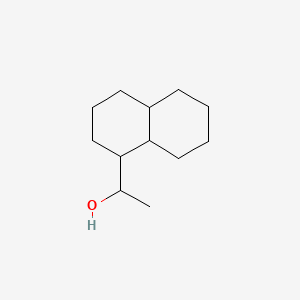
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
